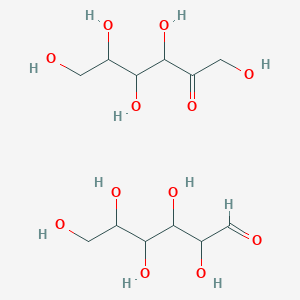
2,3,4,5,6-pentahydroxyhexanal;1,3,4,5,6-pentahydroxyhexan-2-one
Overview
Description
Invert sugar, also known as inverted sugar or inverted sugar syrup, is a mixture of two simple sugars: glucose and fructose. It is produced by hydrolyzing sucrose, a disaccharide, into its component monosaccharides. Invert sugar is sweeter than sucrose and is commonly used in the food industry to improve texture, retain moisture, and prevent crystallization .
Mechanism of Action
Target of Action
Invertose, also known as invertase or β-fructofuranosidase, primarily targets sucrose . Sucrose is a non-reducing disaccharide, in which glucose and fructose are linked . Invertase plays a crucial role in the hydrolysis of sucrose into its constituent monosaccharides, glucose and fructose .
Biochemical Pathways
The action of invertase affects several biochemical pathways. The cleavage of sucrose into glucose and fructose allows these monosaccharides to be channeled into various pathways in different subcellular compartments . They may enter glycolysis and the tricarboxylic acid cycle for the production of ATP and NADH . The carbon of the disaccharide may also be used for the biosynthesis of primary metabolites important for tissue growth and development . Likewise, sucrose may become converted into polymers such as starch, triacyl glycerides, or polypeptides for long-term storage, or into secondary compounds, enabling plants to cope with predators and pests or other environmental challenges .
Pharmacokinetics
It is also synthesized by bees, which use it to make honey from nectar . The temperature optimum is 60 °C and a pH optimum is 4.5 .
Result of Action
The result of invertase’s action is the production of glucose and fructose from sucrose . This process is crucial in several biological processes and plays important roles in the fields of food, pharmacy, cosmetics, biofuels, and agriculture . The resulting mixture of fructose and glucose is referred to as “inverted sugar” because of the inversion of its optical property from the positive rotation to the negative rotation .
Action Environment
The action of invertase is influenced by environmental factors. For instance, the enzyme’s activity is optimal at a temperature of 60 °C and a pH of 4.5 . Furthermore, invertase is produced by various organisms such as yeast, fungi, bacteria, higher plants, and animals . These organisms may have different environmental conditions that could influence the action, efficacy, and stability of invertase.
Biochemical Analysis
Biochemical Properties
Invertase interacts with sucrose, a non-reducing disaccharide, to cleave it into glucose and fructose . This reaction is facilitated by the enzyme’s ability to cleave the O-C (fructose) bond of sucrose . Invertase exists in several isoforms with different biochemical properties and subcellular locations . These isoforms appear to regulate the entry of sucrose into different utilization pathways .
Cellular Effects
Invertase has significant effects on various types of cells and cellular processes. It influences cell function by regulating the breakdown of sucrose, thereby controlling the availability of glucose and fructose for various metabolic processes . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Invertase exerts its effects at the molecular level through its enzymatic activity. It cleaves sucrose into glucose and fructose by adding a hydrogen ion to the glycosidic atom by an imidazolium cation . This results in an unstable intermediate carbonium ion, which is then attacked by a nucleophilic oxygen atom from alcohol or water, leaving behind a fructose molecule .
Metabolic Pathways
Invertase is involved in the metabolic pathway of sucrose breakdown. It interacts with sucrose to produce glucose and fructose, which can then enter glycolysis and the tricarboxylic acid cycle for the production of ATP and NADH .
Transport and Distribution
Invertase is distributed within cells and tissues where it plays a role in the hydrolysis of sucrose. The transport and distribution of invertase within cells and tissues are likely facilitated by various transporters or binding proteins .
Subcellular Localization
Invertase is found in various subcellular locations, including the cytoplasm, the cell wall, and the vacuole . The specific localization can influence the enzyme’s activity or function. For instance, cell wall invertases are ionically bound to the cell wall and have been detected in several isoforms .
Preparation Methods
Synthetic Routes and Reaction Conditions: Invert sugar is typically prepared by hydrolyzing sucrose using either acid or enzymatic methods. The acid hydrolysis method involves heating a sucrose solution with an acid such as citric acid or cream of tartar. This process breaks the glycosidic bond between glucose and fructose . The enzymatic method uses the enzyme invertase to catalyze the hydrolysis of sucrose into glucose and fructose. This method is more efficient and environmentally friendly compared to acid hydrolysis .
Industrial Production Methods: In industrial settings, invert sugar is produced using large-scale hydrolysis processes. The enzymatic method is preferred due to its higher conversion efficiency and lower energy consumption. Immobilized invertase enzymes are often used to enhance the stability and reusability of the enzyme, making the process more cost-effective .
Chemical Reactions Analysis
Types of Reactions: Invert sugar undergoes several chemical reactions, including:
Oxidation: Invert sugar can be oxidized to produce various organic acids.
Reduction: It can be reduced to form sugar alcohols such as sorbitol and mannitol.
Maillard Reaction: Invert sugar reacts with amino acids to produce Maillard reaction products, which contribute to the browning and flavor development in foods.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Maillard Reaction: This reaction typically occurs under heat and low moisture conditions.
Major Products:
Oxidation: Organic acids such as gluconic acid.
Reduction: Sugar alcohols like sorbitol.
Maillard Reaction: Complex flavor compounds and brown pigments.
Scientific Research Applications
Invert sugar has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent and in the synthesis of various organic compounds.
Biology: Serves as a carbon source in microbial culture media.
Medicine: Used in intravenous solutions for parenteral nutrition.
Industry: Widely used in the food and beverage industry to improve texture, flavor, and shelf life of products .
Comparison with Similar Compounds
- High Fructose Corn Syrup
- Simple Syrup
- Honey: Naturally contains a mixture of glucose and fructose, similar to invert sugar .
Invert sugar’s unique properties, such as its higher sweetness and ability to prevent crystallization, make it a valuable ingredient in various applications.
Properties
IUPAC Name |
2,3,4,5,6-pentahydroxyhexanal;1,3,4,5,6-pentahydroxyhexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H12O6/c2*7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2;1,3-6,8-12H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVXUVWGSCCGHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O.C(C(C(C(C(=O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
>105ºC | |
| Record name | Invert sugar | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09344 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Completely soluble | |
| Record name | Invert sugar | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09344 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Density |
1.00211 (WT %= 1; VACUUM) | |
| Record name | INVERT SUGAR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2008 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
8013-17-0 | |
| Record name | Invert sugar | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09344 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sugar, invert | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sugar, invert | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.446 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INVERT SUGAR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2008 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Decomposes | |
| Record name | Invert sugar | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09344 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Q1: Can invertose be safely mixed with other intravenous solutions for clinical use?
A1: Yes, research suggests that invertose exhibits compatibility with several intravenous solutions. Studies have confirmed the stability of various drugs, including Cefoperazone Sodium/Tazobactam Sodium [], Ozagrel Sodium [], and Sulfotanshinone Sodium [], when mixed with invertose injection. These mixtures remained stable for at least 6 hours, maintaining their appearance, pH, and drug content.
Q2: Does the addition of Heparin influence the tissue response to invertose infusion?
A2: Phlebographic studies in children revealed that while invertose infusion could induce tissue damage, manifested as changes in vessel walls, edema, and venous circulation disturbances, the inclusion of Heparin significantly reduced these adverse effects [].
Q3: Are there any safety concerns regarding the use of invertose in intravenous nutrition?
A5: While generally considered safe for intravenous nutrition, some studies suggest that compared to saline, invertose, along with other solutions like glucose and Vamine, can cause damage to the microcirculation, potentially increasing the risk of thrombophlebitis [].
Q4: Is there a risk of Volkmann's contracture associated with extravascular infusion of hypertonic invertose?
A6: While not explicitly discussed in the provided research, one paper mentions Volkmann's contracture in the context of extravascular infusion of hypertonic invertose []. This suggests potential risks associated with the extravascular administration of hypertonic invertose solutions.
Q5: Are there alternative carbohydrate solutions for intravenous nutrition, and how do they compare to invertose?
A7: Yes, solutions containing glucose, fructose, and xylitol have been investigated as alternatives to invertose in intravenous nutrition []. These studies often focus on comparing the metabolic impact of these solutions, particularly their effect on blood glucose and insulin levels.
Q6: What analytical techniques are commonly employed in invertose research?
A8: High-performance liquid chromatography (HPLC) is frequently used to determine the stability of drug solutions containing invertose [, , ]. This method enables researchers to quantify drug content in the presence of invertose and assess any potential degradation over time.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


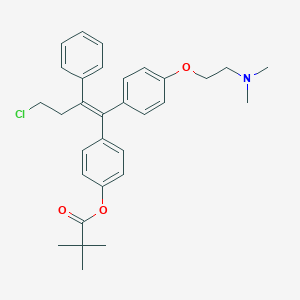
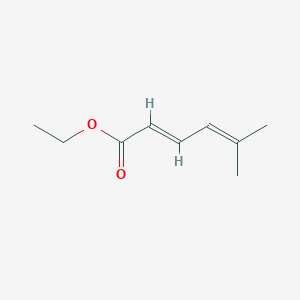
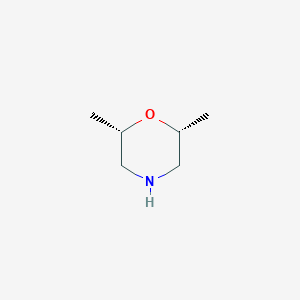
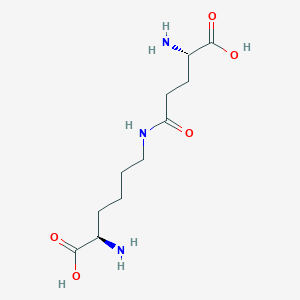

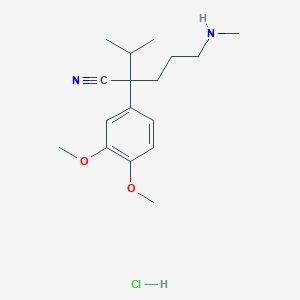
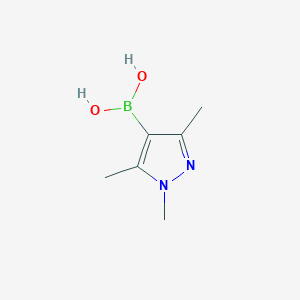
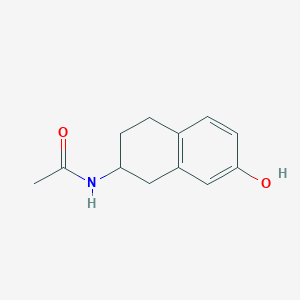
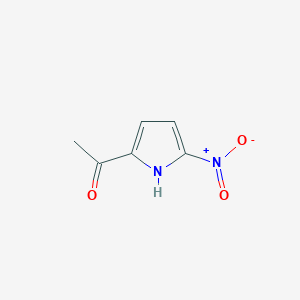

![(R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide](/img/structure/B33470.png)
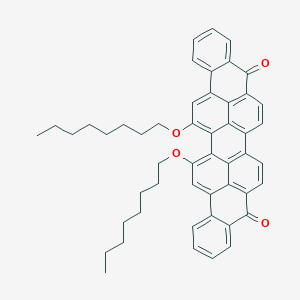
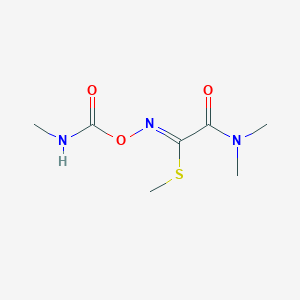
![3-(3-fluorophenyl)-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone](/img/structure/B33475.png)
